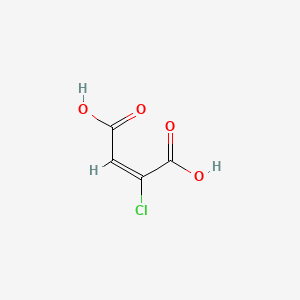
2-Butenedioic acid, 2-chloro-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid, 2-chloro-, (E)- is an organic compound with the molecular formula C4H3ClO4. It is a derivative of maleic acid, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butenedioic acid, 2-chloro-, (E)- can be synthesized through the chlorination of maleic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature.
Industrial Production Methods: In an industrial setting, the production of 2-chloromaleic acid involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through crystallization or distillation techniques to obtain high-purity 2-chloromaleic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butenedioic acid, 2-chloro-, (E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloromaleic anhydride.
Reduction: Reduction reactions can convert it back to maleic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Chloromaleic anhydride.
Reduction: Maleic acid.
Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid, 2-chloro-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloromaleic acid involves its interaction with various molecular targets. In chemical reactions, the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the compound. This property is exploited in various synthetic applications to achieve desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Maleic Acid: The parent compound of 2-chloromaleic acid.
Fumaric Acid: An isomer of maleic acid with similar chemical properties.
2-Bromomaleic Acid: A bromine-substituted derivative of maleic acid.
Uniqueness: 2-Butenedioic acid, 2-chloro-, (E)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
617-43-6 |
|---|---|
Molekularformel |
C4H3ClO4 |
Molekulargewicht |
150.52 g/mol |
IUPAC-Name |
(E)-2-chlorobut-2-enedioic acid |
InChI |
InChI=1S/C4H3ClO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+ |
InChI-Schlüssel |
ZQHJVIHCDHJVII-OWOJBTEDSA-N |
SMILES |
C(=C(C(=O)O)Cl)C(=O)O |
Isomerische SMILES |
C(=C(\C(=O)O)/Cl)\C(=O)O |
Kanonische SMILES |
C(=C(C(=O)O)Cl)C(=O)O |
Synonyme |
2-chlorofumaric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1233888.png)
![methyl (1S,12S,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1233889.png)
![5-[[3-(2-hydroxyethyl)-2-methylpyridin-1-ium-1-yl]methyl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B1233891.png)
